Naltiazem - 108383-95-5

Naltiazem

Catalog Number: EVT-276137
CAS Number: 108383-95-5
Molecular Formula: C26H28N2O4S
Molecular Weight: 464.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Naltiazem, also known as RO-236152, is a calcium channel antagonist potentially for the treatment of arrhythmias, hypertension and myocardial infarction.
Source and Classification

Naltiazem belongs to the thiazepine class of compounds, characterized by a seven-membered ring containing both nitrogen and sulfur atoms. Its chemical structure allows it to effectively inhibit voltage-gated calcium channels, which are crucial for muscle contraction and neurotransmitter release. This mechanism positions it as a therapeutic agent in managing cardiovascular diseases.

Synthesis Analysis

The synthesis of naltiazem involves several key steps that can be optimized for yield and purity. A notable method includes the following steps:

  1. Formation of Intermediates: The synthesis begins with the preparation of thiazepin-4(5H)-one derivatives through acylation reactions using acetic anhydride or acetyl halides in the presence of a base such as pyridine .
  2. Cyclization: The reaction mixture is subjected to heating in an organic solvent (e.g., benzene or toluene) under reflux conditions, often with nitrogen bubbling through to maintain an inert atmosphere .
  3. Hydrolysis and N-alkylation: The resulting product is hydrolyzed to obtain an acid form, which is then N-alkylated using 2-dimethylaminoethyl chloride, leading to the formation of naltiazem .
  4. Purification: The final product can be purified through recrystallization techniques or chromatographic methods to achieve high purity levels suitable for pharmaceutical applications.
Molecular Structure Analysis

Naltiazem has a complex molecular structure that can be represented by its molecular formula C22H26N2O3SC_{22}H_{26}N_2O_3S. Key features include:

  • Thiazepine Ring: The core structure includes a seven-membered ring containing nitrogen and sulfur atoms.
  • Functional Groups: It possesses various functional groups such as hydroxyl (-OH) and dimethylamino groups that contribute to its pharmacological activity.
  • Stereochemistry: The stereochemistry of naltiazem is crucial for its biological activity, influencing its interaction with calcium channels.

Molecular Data

  • Molecular Weight: Approximately 398.52 g/mol
  • Canonical SMILES: CC(C)C1=CC(=C(C=C1)C(=O)N2CCN(C(=O)C2)C)S
Chemical Reactions Analysis

Naltiazem participates in various chemical reactions that modify its structure or enhance its pharmacological properties:

  • Oxidation Reactions: These can introduce additional functional groups or modify existing ones, potentially enhancing solubility or bioavailability.
  • Reduction Reactions: Used to convert specific functional groups into their reduced forms, impacting the compound's reactivity.
  • Substitution Reactions: Commonly involve nucleophilic attack on electrophilic centers within the molecule, allowing for the introduction of diverse substituents that can tailor its activity profile.
Mechanism of Action

Naltiazem exerts its effects primarily through the inhibition of voltage-gated calcium channels located in cardiac and vascular smooth muscle cells. This inhibition leads to:

  • Reduced Calcium Influx: Lower calcium levels inside cells decrease muscle contraction strength, leading to vasodilation.
  • Decreased Heart Rate: By affecting cardiac myocytes, naltiazem can lower heart rate and reduce myocardial oxygen demand, making it beneficial for patients with angina or hypertension.

The compound's selectivity for certain calcium channel subtypes contributes to its therapeutic efficacy while minimizing side effects commonly associated with non-selective calcium channel blockers.

Physical and Chemical Properties Analysis

Naltiazem exhibits several physical and chemical properties that are significant for its application:

  • Solubility: It is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water, which may affect its formulation for oral administration.
  • Stability: The compound is generally stable under standard storage conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Naltiazem typically has a melting point range conducive for pharmaceutical formulation.
Applications

Naltiazem's primary applications include:

  • Hypertension Treatment: As a calcium channel blocker, it effectively lowers blood pressure by relaxing blood vessels.
  • Angina Pectoris Management: It alleviates chest pain associated with reduced blood flow to the heart muscle.
  • Potential Research Applications: Ongoing studies are exploring naltiazem's effects on various cardiovascular conditions and its potential use in combination therapies.
Synthesis and Structural Evolution

Historical Development of Benzothiazepine Derivatives

The discovery of diltiazem (chemical name: cis(+)-3-acetoxy-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one*) emerged from systematic screening programs in the 1960s aimed at identifying novel coronary vasodilators. Japanese researchers at Tanabe Seiyaku Co. first synthesized the benzothiazepine scaffold while evaluating compounds for anti-anginal activity [4] [5]. Early benzothiazepines demonstrated unique "calcium antagonism" – a term coined to describe their ability to inhibit Ca²⁺-dependent contraction in depolarized vascular smooth muscle. This mechanism distinguished them from contemporary vasodilators like nitroglycerin [4]. Key milestones include:

  • 1968: Godfraind et al. classified cinnarizine and lidoflazine (diphenylpiperazines) as "calcium antagonists" based on their selective inhibition of Ca²⁺-induced contractions in isolated arteries [4].
  • 1971: Sato et al. patented diltiazem’s synthesis, optimizing the benzothiazepine core for enhanced coronary selectivity [5] [6].
  • 1982: FDA approval of diltiazem for hypertension and angina, validating benzothiazepines as clinically viable calcium channel blockers (CCBs) [1] [2].

Structurally, diltiazem features a 1,5-benzothiazepine heterocycle with cis stereochemistry at C2 and C3 positions. The ortho-methoxyphenyl moiety at C2 and the dimethylaminoethyl side chain at N5 are critical for L-type calcium channel binding [3] [9]. Unlike dihydropyridines (e.g., nifedipine), diltiazem exhibits intermediate specificity for cardiac and vascular calcium channels, enabling balanced negative inotropic and vasodilatory effects [1] [4].

Table 1: Key Benzothiazepine Derivatives in Calcium Channel Blocker Development

CompoundStructural FeaturesSignificance
LidoflazineDiphenylpiperazineEarly "calcium antagonist"; inspired SAR studies
Diltiazem2-(4-Methoxyphenyl) substitution; cis configurationFirst clinically approved benzothiazepine CCB
Clentiazem8-Chloro derivativeEnhanced vascular selectivity; experimental analogue

Stereochemical Optimization of Diltiazem Isomers

Diltiazem contains two chiral centers (C2 and C3), generating four stereoisomers. Only the (2S,3S)-configuration (formerly designated d-cis) exhibits potent calcium channel blockade [5] [8]. Early synthetic routes produced racemic trans-glycidate intermediates, necessitating enantioselective resolution:

  • Lipase-Catalyzed Kinetic Resolution: Industrial-scale processes used Serratia marcescens lipase to hydrolyze racemic methyl trans-4-methoxyphenylglycidate (MPGM). The enzyme selectively converted the undesired (2R,3R)-ester to water-soluble acid, leaving (2S,3S)-MPGM intact (>99% ee). Limitations included ≤50% maximum yield and waste disposal of the unwanted isomer [6] [7].
  • Chemo-Enzymatic Dynamic Resolution: Candida parapsilosis ketoreductase (CpKR) asymmetrically reduced methyl 2-chloro-3-(4-methoxyphenyl)-3-oxopropanoate to (3S)-hydroxy ester intermediates (96% ee), which underwent stereospecific epoxide ring closure to (2R,3S)-MPGM. This route achieved 76% isolated yield – a 26% improvement over lipase methods [7].
  • Chiral Chromatography: Ovomucoid-based HPLC columns directly separated racemic MPGM esters and acids using aqueous-organic mobile phases (e.g., methanol/pH 7.0 phosphate buffer). Baseline resolution (Rs >1.5) enabled detection of 0.1% enantiomeric impurities [8].

Table 2: Comparison of Stereoselective Methods for Diltiazem Intermediate Synthesis

MethodKey Reagent/SystemEnantiomeric ExcessYieldLimitations
Lipase ResolutionSerratia marcescens lipase>99% (2S,3S)-MPGM≤50%Waste generation
CpKR ReductionCandida parapsilosis ketoreductase96% (3S)-alcohol76% (over 2 steps)Requires chemo-enzymatic steps
Chiral HPLCOvomucoid column99.9% purityN/AAnalytical scale

Synthetic Pathways for Radiolabeled Diltiazem Analogues

Radiolabeled diltiazem analogues enable mechanistic studies of L-type calcium channels and drug disposition. Key synthetic strategies include:

  • Isotope Incorporation Sites: ¹⁴C labels at the methoxy phenyl group or carbonyl of the acetoxy moiety; ³H labels at C5 of the benzothiazepine ring. These positions resist metabolic loss during hepatic CYP3A4-mediated N-demethylation and O-deacetylation [1] [9].
  • Binding Pose Analysis: X-ray crystallography of ³H-diltiazem bound to engineered bacterial calcium channels (CaVAb) revealed the drug wedged in the central pore beneath the selectivity filter. The methoxybenzene group engages hydrophobic fenestrations (M209/T206 residues), while the tertiary amine interacts with Ca²⁺ coordination site 3 (T175 backbone carbonyls) [3].
  • Allosteric Probe Design: ¹⁴C-diltiazem co-crystallized with dihydropyridines (e.g., amlodipine) showed altered binding poses. DHP binding to voltage-sensor domains induces pore rearrangement, increasing diltiazem’s affinity – explaining clinical synergism [3].

Table 3: Radiolabeled Diltiazem Analogues and Research Applications

RadiolabelPositionSynthetic MethodPrimary Application
¹⁴Cp-Methoxy groupWilliamson ether synthesis with ¹⁴CH₃IMetabolic stability assays
³HC5 of benzothiazepineCatalytic tritiation of alkene precursorReceptor autoradiography
¹¹CN-Methyl groupMethylation with ¹¹CH₃IPET imaging of cardiac calcium channels

Synthetic innovations continue to refine diltiazem’s scaffold. Modern approaches leverage:

  • Ancestral Calcium Channel Engineering: Bacterial CaVAb channels enable high-resolution co-crystallization with diltiazem, guiding structure-based design of isoform-selective analogues [3].
  • Metabolic Soft Spots: Blocking O-deacetylation via methylated acetoxy groups improves oral bioavailability beyond diltiazem’s 40% [9].

Properties

CAS Number

108383-95-5

Product Name

Naltiazem

IUPAC Name

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrobenzo[i][1,5]benzothiazepin-3-yl] acetate

Molecular Formula

C26H28N2O4S

Molecular Weight

464.6 g/mol

InChI

InChI=1S/C26H28N2O4S/c1-17(29)32-23-24(19-9-12-20(31-4)13-10-19)33-25-21-8-6-5-7-18(21)11-14-22(25)28(26(23)30)16-15-27(2)3/h5-14,23-24H,15-16H2,1-4H3/t23-,24+/m1/s1

InChI Key

GWVJLVHNKMLXRM-RPWUZVMVSA-N

SMILES

CC(=O)OC1C(SC2=C(C=CC3=CC=CC=C32)N(C1=O)CCN(C)C)C4=CC=C(C=C4)OC

Solubility

Soluble in DMSO

Synonyms

3-(acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-5-(2-(dimethylamino)ethyl)naphtho(1,2-b)1,4-thiazepin-4(5H)-one
naltiazem

Canonical SMILES

CC(=O)OC1C(SC2=C(C=CC3=CC=CC=C32)N(C1=O)CCN(C)C)C4=CC=C(C=C4)OC

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](SC2=C(C=CC3=CC=CC=C32)N(C1=O)CCN(C)C)C4=CC=C(C=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.